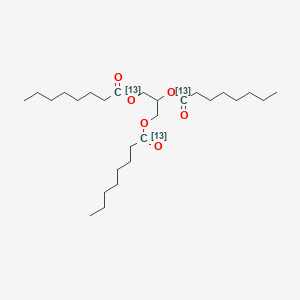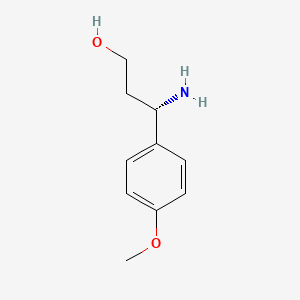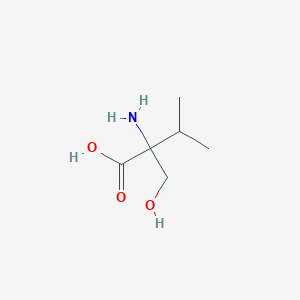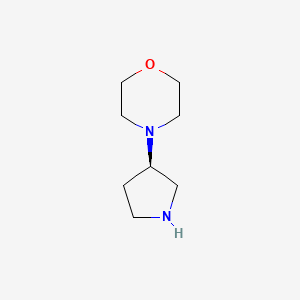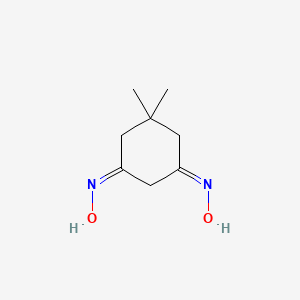
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane
概要
説明
Isoxazoles, which are five-membered N,O-containing heterocycles, might be structurally related to your compound . They have been synthesized for over a hundred years and continue to attract researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
The synthesis of isoxazoles often involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles are especially synthetically useful due to their ability to undergo a variety of reactions leading to the construction of the isoxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For isoxazoles, they are known for their synthetic availability, special chemical and biological properties .科学的研究の応用
Antibacterial Agents
The imidazole ring, which is structurally similar to the core of 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane, is known for its antibacterial properties. Derivatives of imidazole have been used to develop new antibacterial agents that can combat antibiotic-resistant strains of bacteria. The hydroxyimino group can potentially enhance these properties by acting as a chelating agent, binding to metal ions that are essential for bacterial survival .
Antifungal Applications
Imidazole derivatives also exhibit significant antifungal activity. The incorporation of a hydroxyimino group into the cyclohexane ring could lead to the development of novel antifungal drugs that are more effective against resistant fungal strains. This could be particularly useful in agricultural settings to protect crops from fungal pathogens .
Anti-inflammatory Drugs
The imidazole moiety is a component of many anti-inflammatory drugs. The structural modification of imidazole to include a hydroxyimino group attached to a cyclohexane ring could result in enhanced anti-inflammatory effects, potentially leading to new therapeutic agents for treating chronic inflammatory diseases .
Antitumor Activity
Imidazole-containing compounds have been explored for their antitumor activity. The unique structure of 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane may interact with specific enzymes or receptors in cancer cells, leading to the development of targeted cancer therapies. Research in this area could uncover new pathways for cancer treatment .
Antidiabetic Agents
The imidazole ring is present in some antidiabetic medications. By modifying this structure to include a hydroxyimino group, researchers could potentially create new antidiabetic agents that regulate blood sugar levels more effectively or with fewer side effects .
Antiviral Compounds
Imidazole derivatives have shown promise as antiviral compounds. The addition of a hydroxyimino group to the cyclohexane ring could lead to the synthesis of new antiviral drugs that inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells .
Sensing Applications
The hydroxyimino group can act as a sensor due to its ability to bind metal ions. This property can be utilized in the development of chemical sensors for detecting metal ions in various environments, which is crucial for environmental monitoring and industrial processes .
Drug Delivery Systems
The structural versatility of 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane allows for its potential use in drug delivery systems. Its ability to form complexes with other molecules could be exploited to create targeted delivery mechanisms, enhancing the efficacy and reducing the side effects of various drugs .
作用機序
Target of Action
Similar compounds are known to interact with various biological targets, influencing cellular processes .
Mode of Action
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane is likely to interact with its targets through a mechanism known as 1,3-dipolar cycloaddition . This chemical reaction involves a 1,3-dipole and a dipolarophile, forming a five-membered ring . The process is often asynchronous and symmetry-allowed .
Biochemical Pathways
It’s worth noting that the 1,3-dipolar cycloaddition reaction, which this compound likely undergoes, is a crucial route to the regio- and stereoselective synthesis of five-membered heterocycles .
Result of Action
Compounds undergoing 1,3-dipolar cycloaddition often result in the formation of five-membered heterocycles , which have various applications in medicinal chemistry .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane. Factors such as temperature, pH, and the presence of other compounds can affect the 1,3-dipolar cycloaddition reaction .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(NZ)-N-[(5Z)-5-hydroxyimino-3,3-dimethylcyclohexylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2)4-6(9-11)3-7(5-8)10-12/h11-12H,3-5H2,1-2H3/b9-6+,10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCDZDUOXAORNG-KZZDLZNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)CC(=NO)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N/O)/C/C(=N\O)/C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane | |
CAS RN |
37110-24-0 | |
| Record name | NSC107388 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




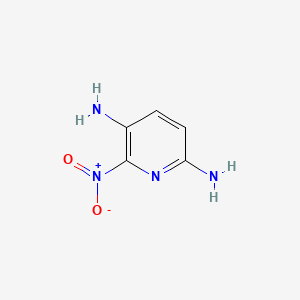
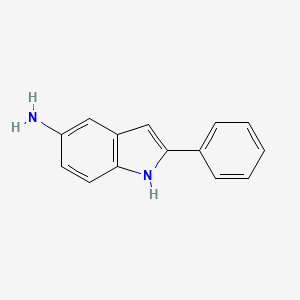
![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)


